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Compound of Interest

Compound Name: Borax (B4Na207.10H20)

Cat. No.: B7969794

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the crystal structure analysis of
borax decahydrate (Naz[B4sOs(OH)4]-8H20). It details the crystallographic data, experimental
protocols for structure determination, and key structural features relevant to advanced research
and development.

Introduction to Borax Decahydrate

Borax decahydrate is a hydrated sodium borate mineral with significant industrial and scientific
importance. A precise understanding of its three-dimensional atomic arrangement is crucial for
applications ranging from materials science to pharmaceutical formulation, where it can be
used as a buffering agent or in the synthesis of other boron-containing compounds. The crystal
structure of borax decahydrate has been elucidated primarily through single-crystal X-ray and
neutron diffraction techniques.

From a chemical standpoint, the structure is characterized by the presence of the complex
tetraborate anion, [BaOs(OH)4]2~.[1] This anion consists of two tetrahedral and two trigonal
planar boron atoms linked by oxygen atoms.[1] The sodium cations and water molecules of
hydration are intricately arranged around these anions, forming a stable crystalline lattice.

Crystallographic Data
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The crystal structure of borax decahydrate has been determined and refined over the years.
The following tables summarize the key crystallographic parameters.

Unit Cell Parameters

Borax decahydrate crystallizes in the monoclinic system with the space group C2/c.

Parameter Value Source
Crystal System Monoclinic [2]
Space Group C2/c [2]

a 11.885 A [2]

b 10.654 A [2]

c 12.206 A [2]

a 90° (2]

B 106.623° [2]

Y 90° [2]

Z (Formula units per unit cell) 4

Atomic Coordinates

The following table lists the fractional atomic coordinates for the asymmetric unit of borax
decahydrate as determined by neutron diffraction.
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Atom X y z

Nal 0 0 0

Na2 0 0.8469 0.25
Bl 0.0853 0.3452 0.2151
B2 0.0978 0.4566 0.3918
o1 0 0.2672 0.25
02 0.1544 0.4194 0.3146
o3 0.0194 0.4346 0.1243
04 0.1614 0.2712 0.1679
05 0.1622 0.5163 0.4895
06 0.1240 0.8463 0.4493
o7 0.1233 0.0009 0.1956
o8 0.1197 0.1647 0.4615
09 0.1171 0.7049 0.1718
H4 0.7616 0.2597 0.2807
H5 0.1127 0.4589 0.0379
H6A 0.3003 0.3857 0.0367
H6B 0.8662 0.2109 0.4875

Source: American Mineralogist Crystal Structure Database[2]

Experimental Protocols

The determination of the crystal structure of borax decahydrate involves a series of precise
experimental procedures. The following outlines a representative protocol for single-crystal X-
ray diffraction, which is a primary method for such analyses.
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Sample Preparation: Single Crystal Growth

High-quality single crystals are a prerequisite for accurate structure determination. For borax
decahydrate, this is typically achieved by slow evaporation of a saturated aqueous solution at a
constant temperature.

o Preparation of Saturated Solution: Dissolve high-purity borax decahydrate powder in
deionized water at a slightly elevated temperature (e.g., 30-40 °C) with continuous stirring
until no more solute dissolves.

 Filtration: Filter the warm, saturated solution to remove any undissolved particles or
impurities.

o Crystallization: Transfer the clear solution to a clean crystallizing dish. Cover the dish with a
perforated film (e.g., Parafilm with small pinholes) to allow for slow evaporation.

e Incubation: Place the dish in a vibration-free environment at a constant room temperature.

o Crystal Selection: After a period of several days to weeks, well-formed, transparent single
crystals suitable for diffraction analysis will have grown. Select a crystal with dimensions
typically in the range of 0.1-0.3 mm and without visible defects.

Single-Crystal X-ray Diffraction (SC-XRD)

The following protocol is a representative example for the analysis of a borate mineral.[3]

o Crystal Mounting: A suitable single crystal is selected under an optical microscope and
mounted on a glass fiber or a cryoloop.

e Data Collection:

o Instrument: A single-crystal X-ray diffractometer equipped with a CCD or CMOS detector is
used. A common setup includes a MoKa radiation source (A = 0.71073 A) generated by a
rotating anode or a microfocus source.[3]

o Temperature: Data collection is often performed at a low temperature (e.g., 100-150 K)
using a cryostream to minimize thermal vibrations of the atoms and reduce radiation
damage.
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o Data Collection Strategy: The initial lattice parameters and orientation matrix are
determined from a few initial frames. A full sphere of diffraction data is then collected using
a combination of w and ¢ scans.[3]

» Data Processing:

o Integration and Scaling: The raw diffraction images are processed to integrate the
intensities of the reflections and apply corrections for Lorentz and polarization effects.

o Absorption Correction: An empirical absorption correction is applied to account for the
absorption of X-rays by the crystal.[3]

e Structure Solution and Refinement:

o Structure Solution: The crystal structure is solved using direct methods or Patterson
methods to determine the initial positions of the heavier atoms.

o Structure Refinement: The atomic coordinates and displacement parameters are refined
using full-matrix least-squares methods on F2.[3] Hydrogen atoms are typically located
from the difference Fourier map.

Neutron Diffraction

Neutron diffraction is a complementary and powerful technique for accurately determining the
positions of hydrogen atoms, which is particularly important for hydrated crystals like borax
decahydrate. The experimental setup is analogous to SC-XRD but employs a neutron source
(from a nuclear reactor or spallation source) and specialized detectors. The larger sample size
requirement (typically several mm3) is a key difference from X-ray diffraction.

Visualizations
Experimental Workflow for Crystal Structure
Determination
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Caption: Experimental workflow for the determination of the crystal structure of borax
decahydrate.

Structure of the Tetraborate Anion

Caption: Schematic of the [BaOs(OH)4]2~ anion showing trigonal and tetrahedral boron centers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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